4-acetyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-acetyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-11-4-5-12(2)16(10-11)18-21-22-19(25-18)20-17(24)15-8-6-14(7-9-15)13(3)23/h4-10H,1-3H3,(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTCWJYJZWBMBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-acetyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound that belongs to the class of 1,3,4-oxadiazoles, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, antitumor, and other therapeutic potentials.
Chemical Structure and Synthesis
The synthesis of this compound typically involves the reaction of hydrazide derivatives with acetic anhydride to form the oxadiazole ring. The presence of the acetyl group is crucial for enhancing the biological activity of these compounds .
Antimicrobial Activity
- Mechanism of Action : The antimicrobial activity of oxadiazole derivatives is often attributed to their ability to disrupt microbial cell membranes and inhibit vital cellular processes. The presence of the -N=CO group in their structure has been linked to interference with gene transcription involved in biofilm formation .
- Efficacy Against Pathogens : Research indicates that compounds similar to this compound exhibit strong bactericidal effects against various strains including Staphylococcus aureus, Escherichia coli, and Candida albicans. In comparative studies, some derivatives have shown greater potency than standard antibiotics like ciprofloxacin .
| Pathogen | Zone of Inhibition (mm) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | 25 | Ciprofloxacin |
| Escherichia coli | 20 | Amoxicillin |
| Candida albicans | 18 | Ketoconazole |
Cytotoxicity Studies
Cytotoxicity assessments reveal that many oxadiazole derivatives do not adversely affect normal cell lines (e.g., L929 cells). Instead, some compounds have been shown to enhance cell viability at certain concentrations. For instance, specific derivatives demonstrated increased viability rates above 100% in treated cultures .
| Compound ID | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| Compound 24 | 12 | 110 |
| Compound 25 | 100 | 95 |
| Compound 29 | 50 | 105 |
Antitumor Activity
Emerging studies suggest that oxadiazole derivatives may also exhibit antitumor properties. Investigations into their effects on cancer cell lines indicate potential inhibition of tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. Specific structural modifications have been correlated with enhanced antitumor efficacy .
Structure-Activity Relationship (SAR)
The biological activity of oxadiazole derivatives is significantly influenced by their chemical structure. Substituents on the phenyl ring and variations in the oxadiazole moiety can enhance or diminish activity. For example:
- Electron-withdrawing groups such as -NO₂ increase antimicrobial potency.
- Acetyl substitutions on the nitrogen atom have shown a favorable impact on both antimicrobial and cytotoxic activities .
Case Studies
- Antimicrobial Screening : A study evaluated various substituted oxadiazoles for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The results highlighted that compounds with electron-donating groups exhibited higher activity levels compared to those with electron-withdrawing groups .
- Cytotoxicity Evaluation : In a comparative analysis involving multiple oxadiazole derivatives, compounds were tested against normal and cancerous cell lines. Results indicated that certain modifications led to selective cytotoxicity towards cancer cells while maintaining safety profiles for normal cells .
Comparison with Similar Compounds
The following analysis compares 4-acetyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide with structurally and functionally related 1,3,4-oxadiazole derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Structural and Substituent Analysis
Key Observations :
- Substituent Position : The target compound’s 2,5-dimethylphenyl group introduces steric bulk and electron-donating effects, contrasting with electron-withdrawing groups (e.g., nitro in C7) in analogs. This may reduce anti-inflammatory potency but enhance metabolic stability .
- Functional Groups : Sulfamoyl (LMM5, LMM11) and sulfonyl (OZE-II) groups improve antifungal and antimicrobial activities via enhanced target binding . The acetyl group in the target compound may moderate hydrophobicity compared to these polar substituents.
Physicochemical Properties
- Synthetic Yield : Compound 5h (82–86% yield via four-component synthesis) suggests efficient routes for 2,5-dimethylphenyl oxadiazoles, which may apply to the target compound .
Critical Insights :
- Anti-Inflammatory : Electron-withdrawing groups (e.g., nitro in C7) enhance activity compared to methyl groups, suggesting the target compound may prioritize stability over potency .
- Antifungal : Sulfamoyl groups in LMM5/LMM11 improve efficacy by inhibiting thioredoxin reductase, a target less accessible to the acetyl/methyl-substituted target compound .
- Antimicrobial : Bulky substituents (e.g., OZE-II’s oxazolidinyl sulfonyl) improve biofilm penetration, whereas the target’s dimethylphenyl may limit activity against Gram-positive pathogens .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 4-acetyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide?
- Methodological Answer : The compound is synthesized via cyclocondensation of substituted benzaldehyde derivatives with heterocyclic precursors. For example:
- Step 1 : React 4-amino-triazole derivatives with substituted benzaldehyde in absolute ethanol under reflux (4–5 hours) with glacial acetic acid as a catalyst .
- Step 2 : Isolate the product via vacuum evaporation and recrystallization.
- Key Considerations : Solvent choice (e.g., ethanol vs. DMF) impacts reaction efficiency. Excess reagents may lead to byproducts like uncyclized intermediates.
Q. How is structural characterization of this compound performed in academic research?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR : Confirm substituent positions (e.g., acetyl and dimethylphenyl groups) via - and -NMR chemical shifts .
- IR : Identify carbonyl stretches (C=O at ~1670–1700 cm) and oxadiazole ring vibrations (~1250–1300 cm) .
- Mass Spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF, observing fragmentation patterns specific to the oxadiazole core .
Advanced Research Questions
Q. How can researchers optimize reaction yields for derivatives of this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial design to test variables like temperature (80–120°C), solvent polarity, and catalyst loading. For example, higher reflux temperatures (110°C) in ethanol improve cyclization efficiency by 15–20% .
- Byproduct Analysis : Employ HPLC or TLC to monitor side reactions (e.g., incomplete cyclization) and adjust stoichiometry .
Q. What strategies resolve contradictions in reported biological activity data for oxadiazole derivatives?
- Methodological Answer :
- Meta-Analysis : Compare datasets across studies, focusing on substituent effects. For instance, electron-withdrawing groups (e.g., acetyl) enhance antimicrobial activity but reduce solubility, leading to variability in IC values .
- In Silico Validation : Use molecular docking to assess binding affinity consistency across protein targets (e.g., COX-2 vs. DHFR) .
Q. How does crystallographic analysis inform the structure-activity relationship (SAR) of this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Resolve bond lengths and angles (e.g., oxadiazole ring planarity) to correlate with bioactivity. For example, orthorhombic crystal packing (space group ) reveals intermolecular H-bonding networks critical for stability .
- Table : Key Crystallographic Parameters (from analogous compounds):
| Parameter | Value |
|---|---|
| (Å) | 6.0171 |
| (Å) | 15.3120 |
| (Å) | 18.1493 |
| (Å) | 1672.2 |
| Source: |
Q. What computational approaches are used to predict the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADMET Prediction : Utilize SwissADME or pkCSM to estimate log (lipophilicity), BBB permeability, and CYP450 interactions. Substituents like the acetyl group increase metabolic stability but may reduce oral bioavailability .
- MD Simulations : Assess conformational flexibility in aqueous vs. lipid bilayer environments to guide formulation design.
Data Contradiction & Validation
Q. How should researchers address discrepancies in spectral data during characterization?
- Methodological Answer :
- Cross-Validation : Compare experimental IR/NMR with simulated spectra (e.g., using ACD/Labs or ChemDraw). For example, a mismatch in -NMR aromatic signals may indicate regioisomeric impurities .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., ) to rule out elemental composition errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
